molecular formula C16H18N2O3 B3885945 1-(2,4-Dimethoxyphenyl)-3-(o-tolyl)urea

1-(2,4-Dimethoxyphenyl)-3-(o-tolyl)urea

Cat. No.: B3885945
M. Wt: 286.33 g/mol
InChI Key: FCTZKEAUEYXBAW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(o-tolyl)urea is a diarylurea derivative characterized by a central urea linkage (-NH-CO-NH-) connecting two aromatic rings: a 2,4-dimethoxyphenyl group and an o-tolyl (ortho-methylphenyl) moiety. The methoxy (-OCH₃) substituents are electron-donating groups (EDGs), enhancing solubility and influencing electronic interactions with biological targets.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-6-4-5-7-13(11)17-16(19)18-14-9-8-12(20-2)10-15(14)21-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTZKEAUEYXBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(o-tolyl)urea typically involves the reaction of 2,4-dimethoxyaniline with o-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction can be represented as follows:

2,4-Dimethoxyaniline+o-Tolyl isocyanateThis compound\text{2,4-Dimethoxyaniline} + \text{o-Tolyl isocyanate} \rightarrow \text{this compound} 2,4-Dimethoxyaniline+o-Tolyl isocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(o-tolyl)urea may have applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions due to its urea moiety.

    Medicine: Possible applications in drug development, particularly as enzyme inhibitors.

    Industry: Could be used in the production of polymers or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(o-tolyl)urea would depend on its specific application. In biological systems, it may act by inhibiting enzymes through interaction with the active site, thereby blocking substrate binding. The methoxy and tolyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Aromatic Rings

Methoxy vs. Methyl Groups
  • 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea ():
    This compound replaces methoxy groups with methyl (-CH₃) substituents. Methyl groups are weaker EDGs compared to methoxy, reducing solubility and altering electronic interactions. The benzodiazepine ring in this analog adds conformational rigidity, which may enhance target binding but limit bioavailability .
Methoxy vs. Halogenated/Electron-Withdrawing Groups
  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea ():
    The chloro (-Cl) and trifluoromethyl (-CF₃) groups are electron-withdrawing, decreasing electron density on the aromatic ring. The hydroxyl (-OH) group on the second phenyl ring enhances hydrogen bonding, improving solubility. Such substitutions are common in agrochemicals for stability and enzyme inhibition .
  • Fluazuron ():
    A pesticide with chlorinated pyridyl and difluorobenzoyl groups. Halogen atoms increase lipophilicity and resistance to metabolic degradation, contrasting with the methoxy groups in the target compound, which may degrade more readily in environmental or biological systems .

Impact of Bulky Substituents

  • 1-(2-Oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea ():
    The 2-oxaadamantyl group is a rigid, bulky substituent that improves metabolic stability but reduces membrane permeability. The trifluorophenyl moiety enhances electronegativity, favoring interactions with hydrophobic enzyme pockets. In contrast, the o-tolyl group in the target compound provides moderate steric hindrance without compromising solubility .

Heterocyclic and Indazole-Based Analogs

  • Indazolylphenylureas (): Compounds like 1-[5-(1H-indazolyl)]-3-(3,4-dimethoxyphenyl)urea incorporate an indazole ring, enabling π-π stacking and hydrogen bonding. Nitro (-NO₂) or ethyl (-C₂H₅) substituents in these analogs modify electronic properties and bioactivity, suggesting that the target compound’s methoxy groups may offer a balance between electron donation and metabolic stability .

Inhibition of Enzyme Interactions

  • Chalcone Derivatives (): (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one demonstrated 38.16% inhibition of PfFd-PfFNR interaction. The amino (-NH₂) group facilitated electrostatic interactions, while methoxy groups contributed to binding via EDG effects. The target compound lacks an amino group but may compensate with methoxy-driven hydrogen bonding .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity
1-(2,4-Dimethoxyphenyl)-3-(o-tolyl)urea 2,4-OCH₃; o-CH₃ ~300 (estimated) High solubility (EDGs), moderate steric hindrance Not reported (inferred: enzyme inhibition potential)
1-(2,4-Dimethylphenyl)-3-(benzodiazepin-3-yl)urea () 2,4-CH₃; benzodiazepine 412.493 Rigid structure, lower solubility Unspecified (pharmacological scaffold)
1-(4-Chloro-3-CF₃-phenyl)-3-(4-OH-phenyl)urea () Cl, CF₃; OH ~350 (estimated) High electronegativity, hydrogen bonding Enzyme inhibition (agrochemical)
1-(2-Oxaadamantyl)-3-(2,3,4-F₃-phenyl)urea () Adamantyl; F₃ ~350 (estimated) Metabolic stability, lipophilic Not reported (structural stability)
1-[5-Indazolyl]-3-(3,4-OCH₃-phenyl)urea () Indazole; 3,4-OCH₃ ~340 (estimated) π-π stacking, nitro/ethyl variants Anticoccidial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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